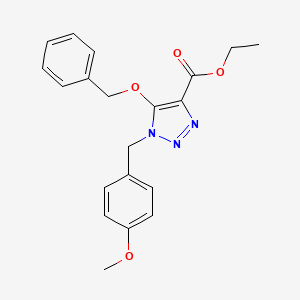![molecular formula C11H6O2S B13696565 Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
Naphtho[2,3-d][1,3]dioxole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-d][1,3]dioxole-2-thione is an organic compound with the molecular formula C11H6O2S It is a derivative of naphtho[2,3-d][1,3]dioxole, where a thione group replaces one of the oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
Naphtho[2,3-d][1,3]dioxole-2-thione can be synthesized through several methods. One common approach involves the reaction of naphtho[2,3-d][1,3]dioxole with sulfurizing agents under controlled conditions. For instance, the reaction with Lawesson’s reagent or phosphorus pentasulfide can yield the desired thione derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Naphtho[2,3-d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, acetylation, and bromination, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, acetic anhydride for acetylation, bromine for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated, acetylated, and brominated derivatives.
科学的研究の応用
Naphtho[2,3-d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes
作用機序
The mechanism of action of naphtho[2,3-d][1,3]dioxole-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Naphtho[2,3-d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:
Naphtho[2,3-d][1,3]dioxole: The parent compound without the thione group.
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: A derivative with a carboxylic acid group instead of the thione group.
Spiro[1,3-benzodioxole-2,2’-naphtho[2,3-d][1,3]dioxole: A spiro compound with a similar core structure but different functional groups.
特性
分子式 |
C11H6O2S |
|---|---|
分子量 |
202.23 g/mol |
IUPAC名 |
benzo[f][1,3]benzodioxole-2-thione |
InChI |
InChI=1S/C11H6O2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H |
InChIキー |
FCWDBBNDNTVIGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(=S)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


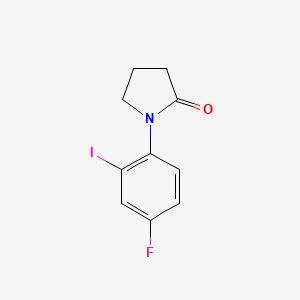
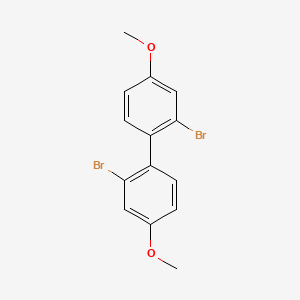
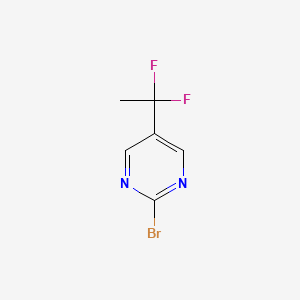
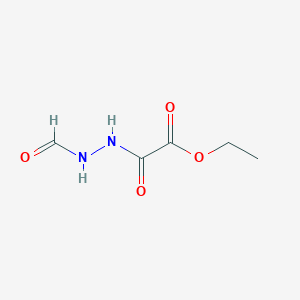
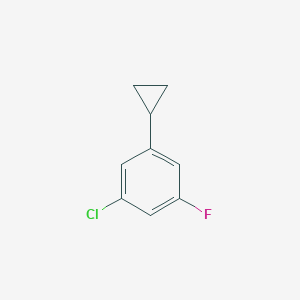
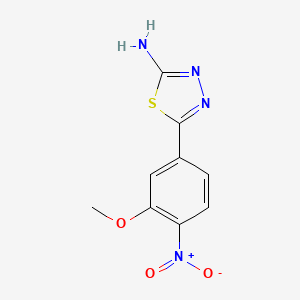
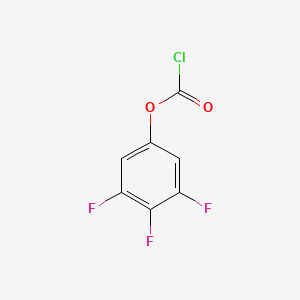
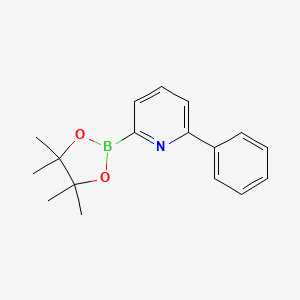
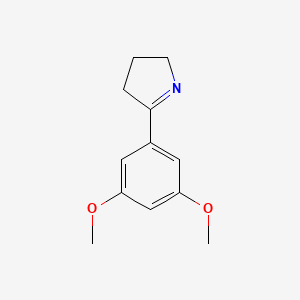
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
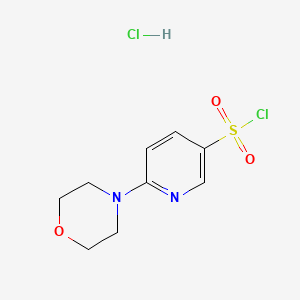
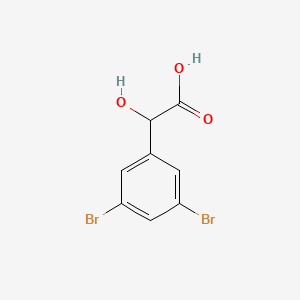
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
